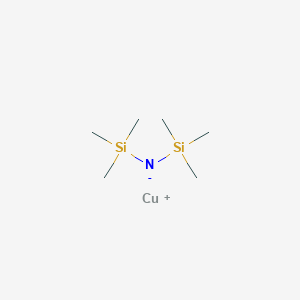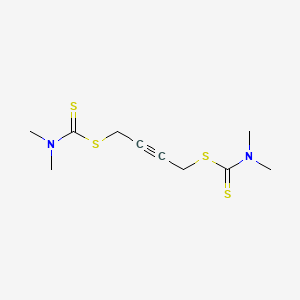
Carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester): is a chemical compound known for its unique structure and properties. It belongs to the class of carbamic acids and esters, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester) typically involves the reaction of carbamoyl chlorides with alcohols. This reaction can be carried out under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct . Another method involves the addition of alcohols to isocyanates, which also yields carbamates .
Industrial Production Methods: Industrial production of carbamic acid esters often employs phosgene-free methods due to the hazardous nature of phosgene. One such method involves the reaction of dimethyl carbonate with amines in a continuous flow system . This method is advantageous as it avoids the direct manipulation of sensitive reactants and provides high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions: Carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Amines, alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential use in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as an antifungal or antibacterial agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester) involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity . This interaction is often mediated by the carbamate functional group, which can undergo hydrolysis to release the active species.
Comparison with Similar Compounds
- Carbamic acid, dimethyldithio-, 2-aminoethyl ester
- Carbamodithioic acid, dimethyl-, methyl ester
Comparison: Carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester) is unique due to its specific ester linkage and the presence of a butynylene group. This structural feature imparts distinct chemical and physical properties compared to other carbamic acid derivatives. For example, the butynylene group can influence the compound’s reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
63580-26-7 |
|---|---|
Molecular Formula |
C10H16N2S4 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
4-(dimethylcarbamothioylsulfanyl)but-2-ynyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C10H16N2S4/c1-11(2)9(13)15-7-5-6-8-16-10(14)12(3)4/h7-8H2,1-4H3 |
InChI Key |
ZZKMEFLNROQYQS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SCC#CCSC(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14493832.png)


![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)


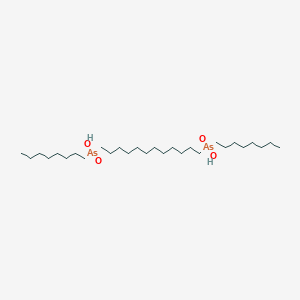

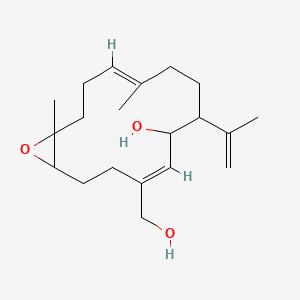
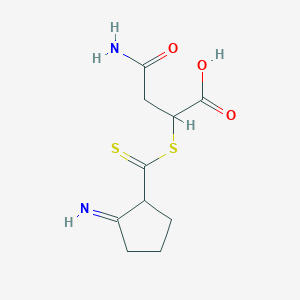

![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)
